molecular formula C10H13BClNO3 B2993270 [5-Chloro-2-(morpholin-4-yl)phenyl]boronic acid CAS No. 2377605-70-2

[5-Chloro-2-(morpholin-4-yl)phenyl]boronic acid

Cat. No.: B2993270
CAS No.: 2377605-70-2
M. Wt: 241.48
InChI Key: IBMYZJKPFWQQSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-Chloro-2-(morpholin-4-yl)phenyl]boronic acid: is an organoboron compound with the molecular formula C10H13BClNO3 . This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis. The presence of both a boronic acid group and a morpholine ring in its structure makes it a versatile reagent in the synthesis of complex molecules.

Scientific Research Applications

Chemistry: In chemistry, [5-Chloro-2-(morpholin-4-yl)phenyl]boronic acid is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This makes it a valuable reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Biology: The compound is used in the development of biologically active molecules. Its ability to form stable boron-oxygen bonds makes it useful in the design of enzyme inhibitors and other bioactive compounds .

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. They are investigated for use in cancer treatment, antimicrobial agents, and other therapeutic applications .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its versatility in forming stable bonds with various substrates makes it valuable in material science .

Future Directions

Boronic acids are increasingly utilized in diverse areas of research . This includes the interactions of boronic acids with diols and strong Lewis bases as fluoride or cyanide anions, which leads to their utility in various sensing applications . The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-Chloro-2-(morpholin-4-yl)phenyl]boronic acid typically involves the reaction of 5-chloro-2-nitrophenylboronic acid with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The process involves the reduction of the nitro group to an amine, followed by the formation of the boronic acid derivative .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale Suzuki-Miyaura coupling reactions. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [5-Chloro-2-(morpholin-4-yl)phenyl]boronic acid can undergo oxidation reactions to form corresponding phenols.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Various nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: [5-Chloro-2-(morpholin-4-yl)phenyl]boronic acid is unique due to the presence of both a chlorine atom and a morpholine ring in its structure. This combination provides distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

(5-chloro-2-morpholin-4-ylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BClNO3/c12-8-1-2-10(9(7-8)11(14)15)13-3-5-16-6-4-13/h1-2,7,14-15H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMYZJKPFWQQSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)Cl)N2CCOCC2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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